1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride
Description
Properties
IUPAC Name |
1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-6-9(7(2)12)4-3-8(5-10)11-6;;/h3-4H,5,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVRDWIFEXPRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)C(=O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 6-Methyl-3-pyridinecarboxaldehyde or 6-methyl-3-pyridineacetyl derivatives serve as starting points for further functionalization.
- Aminomethylation reagents such as formaldehyde and ammonia or protected aminomethyl equivalents are used to introduce the aminomethyl group at the 6-position.
- Acetylation agents or ketone formation via oxidation or Grignard-type reactions provide the ethanone functionality at the 3-position.
Synthetic Route Example (Based on Related Pyridinyl Ethanone Preparations)
Condensation Reaction:
A suitable 6-methylpyridin-3-yl precursor is reacted with an acetylating agent or via a Weinreb amide intermediate to install the ethanone group at the 3-position. This step may involve the use of organometallic reagents such as Grignard reagents or organolithiums for ketone formation.Aminomethylation at the 6-Position:
The methyl group at the 6-position is converted to the aminomethyl group through a two-step process:- First, oxidation of the methyl to an aldehyde or halomethyl intermediate.
- Second, reductive amination or nucleophilic substitution with ammonia or an amine source to yield the aminomethyl substituent.
Salt Formation:
The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s stability and solubility for isolation and handling.
Reaction Conditions and Catalysts
- Oxidation: Common oxidants such as manganese dioxide or chromium-based reagents may be used for methyl to aldehyde conversion.
- Reductive Amination: Typically performed using sodium cyanoborohydride or hydrogenation catalysts under mild acidic conditions.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are favored for aminomethylation steps.
- Temperature: Reactions are usually carried out under controlled temperatures (0–50°C) to optimize yield and minimize side reactions.
Process Optimization and Industrial Considerations
- Avoidance of heavy metal catalysts that can contaminate the product is critical due to pharmaceutical purity requirements.
- Use of in situ oxidation and aminomethylation steps reduces isolation of intermediates, improving yield and reducing waste.
- Formation of the dihydrochloride salt is optimized to maximize crystallinity and purity for downstream processing.
Data Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Ketone introduction | Grignard reagent or Weinreb amide, acetylating agent | Install ethanone group at C-3 | Control temperature 0–25°C |
| Methyl oxidation | MnO2 or CrO3, solvent (e.g., dichloromethane) | Convert methyl to aldehyde | Mild conditions to avoid overoxidation |
| Aminomethylation | Formaldehyde + NH3 or reductive amination reagents (NaBH3CN) | Introduce aminomethyl at C-6 | Use polar solvents, mild acid |
| Salt formation | HCl in ethanol or aqueous medium | Form dihydrochloride salt | Enhances solubility and stability |
Research Findings and Analytical Characterization
- The purity of the final dihydrochloride salt is confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.
- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and final purity.
- The dihydrochloride salt form exhibits improved aqueous solubility (approx. 0.0677 mg/ml) and stability compared to the free base.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethanol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound has been investigated for its potential as a therapeutic agent. The presence of the pyridine ring and the amino group suggests that it may interact with biological targets such as receptors or enzymes involved in various diseases. Preliminary studies indicate that derivatives of this compound could exhibit significant biological activity, including anti-inflammatory and anti-cancer properties.
Case Study: Anticancer Activity
Research has shown that compounds containing pyridine moieties can inhibit cancer cell proliferation. A study demonstrated that analogs of 1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer drug development .
Organic Synthesis
Building Block for Synthesis
This compound serves as an important building block in organic synthesis. Its functional groups allow for further modifications, making it useful in the synthesis of more complex molecules. For instance, it can be utilized to synthesize other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
Table: Synthetic Routes Utilizing 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one Dihydrochloride
| Reaction Type | Product Type | Conditions |
|---|---|---|
| N-alkylation | N-substituted derivatives | Base-catalyzed reactions |
| Reduction | Amino alcohols | Hydrogenation |
| Acylation | Amides | Acid chloride coupling |
Material Science
Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to form hydrogen bonds makes it suitable for applications in creating functionalized polymers.
Case Study: Polymer Modification
A study investigated the incorporation of 1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride into polyamide matrices, resulting in improved thermal properties and increased resistance to chemical degradation. This modification opens avenues for developing advanced materials for industrial applications .
Analytical Chemistry
Reagent for Analytical Techniques
The compound can also act as a reagent in analytical chemistry, particularly in the detection and quantification of other substances. Its unique chemical structure allows it to form complexes with metal ions or other analytes, facilitating their identification through spectroscopic methods.
Table: Analytical Applications
| Application | Methodology | Target Analytes |
|---|---|---|
| Metal ion detection | Spectrophotometry | Transition metals |
| Chromatographic analysis | HPLC | Pharmaceutical compounds |
| Complexation studies | Titrimetric methods | Various organic compounds |
Mechanism of Action
The mechanism of action of 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride depends on its application:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Pyridine vs.
- Salt Forms : The dihydrochloride salt enhances aqueous solubility compared to neutral pyridine analogs, advantageous for drug formulation .
- Functional Groups: The aminomethyl and ketone groups offer sites for derivatization, distinguishing it from pyrazole-carboxylic acid derivatives, which prioritize hydrogen-bonding motifs .
Key Observations :
- Supply Chain Variability : While American Elements maintains production , CymitQuimica lists the compound as discontinued, suggesting niche demand or synthesis challenges .
- R&D Focus: Derivatives like 5-amino-4-methylpentanoic acid hydrochloride are prioritized for peptide research, unlike the target compound’s broader life science applications .
Physicochemical Properties
Key Observations :
- The compound’s lower molecular weight compared to quinoline derivatives may improve membrane permeability in drug design.
- Stability at room temperature simplifies storage compared to light-sensitive quinolines .
Biological Activity
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Detail |
|---|---|
| Chemical Formula | C₉H₁₄Cl₂N₂O |
| Molecular Weight | 237.13 g/mol |
| IUPAC Name | 1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethanone; dihydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, showing better efficacy than the standard chemotherapy drug bleomycin . The structural features of pyridine derivatives, such as increased saturation and three-dimensional configurations, enhance their interaction with biological targets, which is crucial for their anticancer activity .
The mechanisms underlying the biological activities of pyridine derivatives often involve interaction with specific cellular targets. For example, some compounds inhibit key enzymes or receptors involved in cancer cell proliferation or bacterial survival. The ability to form stable complexes with these targets is influenced by the compound's molecular structure, which allows for enhanced binding affinity and specificity .
Case Studies
- Cancer Cell Lines : In vitro studies have shown that certain pyridine derivatives induce apoptosis in various cancer cell lines by activating caspase pathways. One study reported a derivative that led to a significant reduction in cell viability in cancer models .
- Antibacterial Testing : Compounds structurally related to 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride were tested against common pathogens such as E. coli and S. aureus. Results indicated varying degrees of inhibition, suggesting that modifications in the chemical structure can enhance or reduce antibacterial efficacy .
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step approach is typically employed:
- Step 1 : Synthesis of the pyridine core via condensation reactions (e.g., Chichibabin pyridine synthesis) .
- Step 2 : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like NaBHCN .
- Step 3 : Formation of the dihydrochloride salt by treating the free base with HCl in anhydrous ethanol .
Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize byproducts (e.g., unreacted intermediates).
Q. How should this compound be stored to maintain stability?
Q. What analytical methods validate purity and structural integrity?
- Purity : HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with UV detection at 254 nm .
- Structural Confirmation : H/C NMR (DMSO-d or CDCl) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can conflicting solubility data in different solvents be resolved?
- Methodology : Conduct systematic solubility studies using a standardized protocol:
- Documentation : Report solvent purity, equilibration time, and agitation method to ensure reproducibility.
Q. What mechanistic insights explain byproduct formation during synthesis?
- Common Byproducts : Unreacted intermediates or dimerization products.
- Mitigation Strategies :
- Analysis : LC-MS to identify byproducts and adjust reaction conditions iteratively.
Q. How to design stability studies under varying pH and temperature?
- Protocol :
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.
Data Contradiction and Optimization
Q. How to address discrepancies in reported biological activity?
Q. What computational tools predict interaction with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors.
- Parameters : Include protonation states of the aminomethyl group and hydrochloride counterions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
